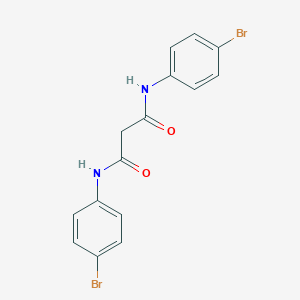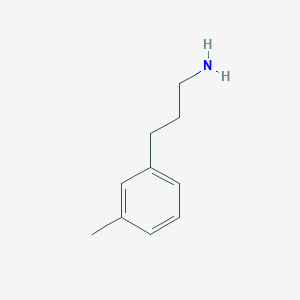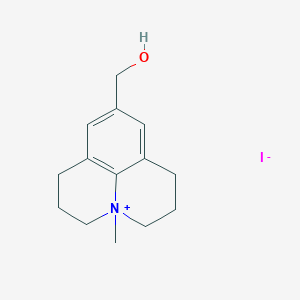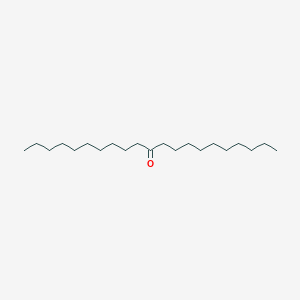![molecular formula C7H9NO5S3 B010924 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 105951-30-2](/img/structure/B10924.png)
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule is also known as "Compound X" and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This results in a reduction in inflammation and the growth of tumors.
Effets Biochimiques Et Physiologiques
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and the growth of tumors. It has also been shown to have antibacterial properties and to be effective against certain strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide in lab experiments include its potential therapeutic applications and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using this compound include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide. These include further studies on its potential therapeutic applications, its mechanism of action, and its potential use in the treatment of neurodegenerative diseases. Other future directions include the development of more efficient synthesis methods and the exploration of its potential as a lead compound for the development of new drugs.
In conclusion, 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a synthetic compound that has shown great potential for its therapeutic applications. Its complex synthesis process and the need for further research to fully understand its mechanism of action are limitations, but the future directions for research on this compound are promising.
Méthodes De Synthèse
The synthesis of 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a complex process that requires several steps. The first step involves the reaction of 2-chloro-3-nitropyridine with 4-methoxybenzenesulfonamide in the presence of a base. This results in the formation of an intermediate product, which is then reacted with 2-mercaptothiophene in the presence of a reducing agent to yield 5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide. Finally, the compound is oxidized to form the 7,7-dioxide derivative.
Applications De Recherche Scientifique
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
105951-30-2 |
|---|---|
Nom du produit |
5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide |
Formule moléculaire |
C7H9NO5S3 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
4-hydroxy-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H9NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3,5,9H,1-2H2,(H2,8,12,13) |
Clé InChI |
MAZCFXDIYXGRAD-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1O)C=C(S2)S(=O)(=O)N |
SMILES canonique |
C1CS(=O)(=O)C2=C(C1O)C=C(S2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

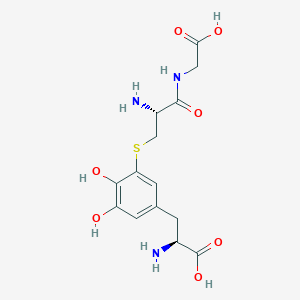
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)

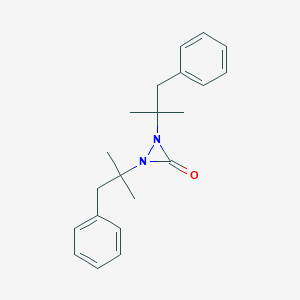
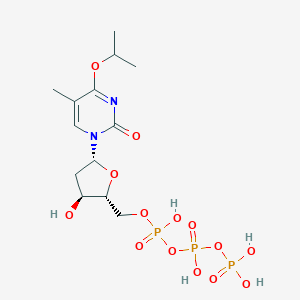
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)
